molecular formula C16H17N3O2 B2875365 2-methyl-3-oxo-N-phenyl-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide CAS No. 1903284-29-6

2-methyl-3-oxo-N-phenyl-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Cat. No.: B2875365
CAS No.: 1903284-29-6
M. Wt: 283.331
InChI Key: LXAPTYSSPIBPRF-UHFFFAOYSA-N
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Description

2-methyl-3-oxo-N-phenyl-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a complex organic compound belonging to the cinnoline family Cinnolines are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-oxo-N-phenyl-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Hexahydrocinnoline Core

      Starting Materials: Cyclohexanone and phenylhydrazine.

      Reaction: The cyclohexanone undergoes a condensation reaction with phenylhydrazine to form a hydrazone intermediate.

      Cyclization: The hydrazone intermediate is then cyclized under acidic conditions to form the hexahydrocinnoline core.

  • Functional Group Modifications

      Methylation: Introduction of the methyl group at the 2-position can be achieved through methylation reactions using methyl iodide and a strong base like sodium hydride.

      Oxidation: The ketone group at the 3-position is introduced via oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.

      Amidation: The carboxamide group is introduced by reacting the carboxylic acid derivative of the hexahydrocinnoline with aniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Green Chemistry Principles: Utilizing safer solvents and reagents, and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Typically performed in acidic or basic aqueous solutions.

      Products: Oxidation of the methyl group can lead to the formation of carboxylic acids or ketones.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF).

      Products: Reduction of the ketone group to secondary alcohols.

  • Substitution

      Reagents: Halogenating agents like bromine or chlorine.

      Conditions: Often carried out in the presence of a catalyst or under UV light.

      Products: Halogenated derivatives of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), ethanol.

Scientific Research Applications

2-methyl-3-oxo-N-phenyl-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide has several applications in scientific research:

  • Medicinal Chemistry

      Anticancer Research: Its structural features make it a candidate for developing anticancer agents.

      Antimicrobial Agents: Potential use in synthesizing compounds with antibacterial and antifungal properties.

  • Biological Studies

      Enzyme Inhibition: Studied for its ability to inhibit specific enzymes, which can be crucial in treating diseases.

      Receptor Binding: Investigated for its binding affinity to various biological receptors.

  • Industrial Applications

      Material Science: Used in the synthesis of advanced materials with specific properties.

      Catalysis: Employed as a ligand in catalytic reactions.

Mechanism of Action

The mechanism by which 2-methyl-3-oxo-N-phenyl-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide exerts its effects involves:

  • Molecular Targets

      Enzymes: Inhibition of enzymes such as kinases or proteases.

      Receptors: Binding to specific receptors on cell surfaces, influencing cellular signaling pathways.

  • Pathways Involved

      Apoptosis Induction: Triggering programmed cell death in cancer cells.

      Anti-inflammatory Pathways: Modulating inflammatory responses by interacting with key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-oxo-N-phenyl-2,3,5,6,7,8-hexahydroquinoline-6-carboxamide: Similar structure but with a quinoline core.

    2-methyl-3-oxo-N-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-6-carboxamide: Isoquinoline core instead of cinnoline.

Uniqueness

    Structural Features: The hexahydrocinnoline core provides unique steric and electronic properties.

    Biological Activity: Exhibits distinct biological activities compared to its quinoline and isoquinoline analogs, potentially offering advantages in specific therapeutic applications.

This detailed overview highlights the significance of 2-methyl-3-oxo-N-phenyl-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide in various fields of research and its potential for future applications

Properties

IUPAC Name

2-methyl-3-oxo-N-phenyl-5,6,7,8-tetrahydrocinnoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-19-15(20)10-12-9-11(7-8-14(12)18-19)16(21)17-13-5-3-2-4-6-13/h2-6,10-11H,7-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAPTYSSPIBPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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